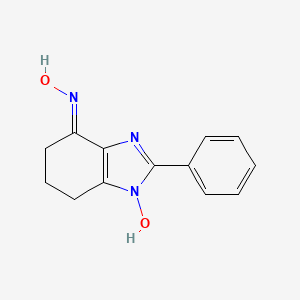
6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one, also known as EPC, is a flavonoid compound that has been extensively studied for its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress, which may help to prevent and treat a variety of diseases. 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has also been shown to have anticancer effects, including the induction of apoptosis and inhibition of cell proliferation. Additionally, 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has been shown to have neuroprotective effects, including the prevention of neuronal cell death and the reduction of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has been extensively studied, and there is a large body of literature on its potential therapeutic applications. However, one limitation of using 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are many potential future directions for research on 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one. One area of interest is the development of 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one-based therapies for the prevention and treatment of cancer, Alzheimer's disease, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one and to identify specific signaling pathways that it modulates. Finally, there is a need for more research on the safety and toxicity of 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one, particularly in humans.
Synthesemethoden
6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic synthesis uses enzymes to catalyze the reaction. Microbial synthesis involves the use of microorganisms to produce the compound. The most commonly used method for synthesizing 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one is chemical synthesis, which involves the reaction between 2-pyridone and ethyl acetate in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Studies have shown that 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may help to prevent and treat a variety of diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Eigenschaften
IUPAC Name |
6-ethyl-7-hydroxy-3-pyridin-2-ylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-10-7-11-15(8-14(10)18)20-9-12(16(11)19)13-5-3-4-6-17-13/h3-9,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSJVTCXISNKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-7-hydroxy-3-(pyridin-2-yl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5910775.png)



![N-[1-(4-chlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5910811.png)


![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5910840.png)


![8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910864.png)

![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910871.png)
